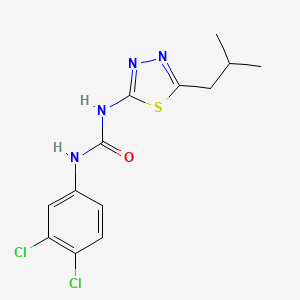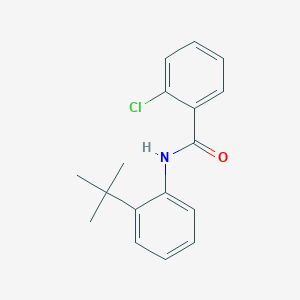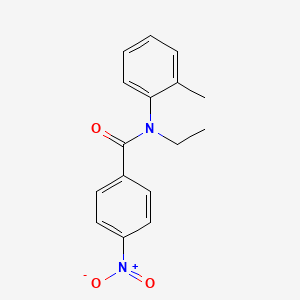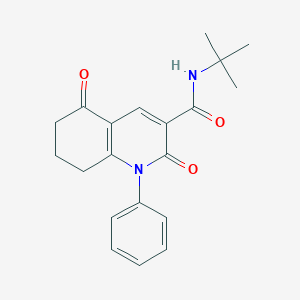
N-(3,4-dichlorophenyl)-N'-(5-isobutyl-1,3,4-thiadiazol-2-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,4-dichlorophenyl)-N'-(5-isobutyl-1,3,4-thiadiazol-2-yl)urea, also known as Diuron, is a herbicide that has been widely used in agriculture for weed control. It was first introduced in the 1950s and has since become one of the most commonly used herbicides worldwide. Diuron is a member of the urea family of herbicides and is known for its selective activity against broadleaf weeds and grasses.
Wirkmechanismus
N-(3,4-dichlorophenyl)-N'-(5-isobutyl-1,3,4-thiadiazol-2-yl)urea works by inhibiting photosynthesis in plants. Specifically, it inhibits the photosystem II complex, which is responsible for the light-dependent reactions of photosynthesis. This inhibition leads to a disruption of the electron transport chain and a subsequent reduction in ATP production, ultimately leading to the death of the plant.
Biochemical and Physiological Effects:
N-(3,4-dichlorophenyl)-N'-(5-isobutyl-1,3,4-thiadiazol-2-yl)urea has been shown to have a number of biochemical and physiological effects on plants. Specifically, it has been shown to reduce chlorophyll content, decrease photosynthetic activity, and inhibit cell division. Additionally, N-(3,4-dichlorophenyl)-N'-(5-isobutyl-1,3,4-thiadiazol-2-yl)urea has been shown to have a negative impact on soil microorganisms, which can lead to a reduction in soil fertility.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3,4-dichlorophenyl)-N'-(5-isobutyl-1,3,4-thiadiazol-2-yl)urea has a number of advantages for use in lab experiments. Specifically, it is a highly selective herbicide that can be used to control specific weeds and grasses, making it an ideal tool for studying plant physiology. Additionally, N-(3,4-dichlorophenyl)-N'-(5-isobutyl-1,3,4-thiadiazol-2-yl)urea has a low toxicity profile, making it safe for use in the lab.
However, there are also limitations to the use of N-(3,4-dichlorophenyl)-N'-(5-isobutyl-1,3,4-thiadiazol-2-yl)urea in lab experiments. Specifically, it is a highly potent herbicide that can have unintended effects on plant physiology, which can complicate experimental results. Additionally, N-(3,4-dichlorophenyl)-N'-(5-isobutyl-1,3,4-thiadiazol-2-yl)urea can have negative impacts on soil microorganisms, which can impact the overall health of the experimental system.
Zukünftige Richtungen
There are a number of future directions for research on N-(3,4-dichlorophenyl)-N'-(5-isobutyl-1,3,4-thiadiazol-2-yl)urea. Specifically, research could focus on developing new formulations of N-(3,4-dichlorophenyl)-N'-(5-isobutyl-1,3,4-thiadiazol-2-yl)urea that are more effective and environmentally friendly. Additionally, research could focus on the impact of N-(3,4-dichlorophenyl)-N'-(5-isobutyl-1,3,4-thiadiazol-2-yl)urea on non-target organisms, such as insects and birds, to better understand the potential ecological impacts of its use. Finally, research could focus on the development of new herbicides that are more effective and less harmful to the environment.
Synthesemethoden
N-(3,4-dichlorophenyl)-N'-(5-isobutyl-1,3,4-thiadiazol-2-yl)urea can be synthesized through a multi-step process that involves the reaction of 3,4-dichloroaniline with isobutyl isothiocyanate to form the corresponding thiourea. The thiourea is then reacted with phosgene to form the corresponding isocyanate, which is subsequently reacted with urea to form N-(3,4-dichlorophenyl)-N'-(5-isobutyl-1,3,4-thiadiazol-2-yl)urea.
Wissenschaftliche Forschungsanwendungen
N-(3,4-dichlorophenyl)-N'-(5-isobutyl-1,3,4-thiadiazol-2-yl)urea has been extensively studied for its herbicidal properties and its potential impact on the environment. Research has shown that N-(3,4-dichlorophenyl)-N'-(5-isobutyl-1,3,4-thiadiazol-2-yl)urea has a high degree of selectivity for broadleaf weeds and grasses, making it an effective herbicide for use in agriculture. Additionally, N-(3,4-dichlorophenyl)-N'-(5-isobutyl-1,3,4-thiadiazol-2-yl)urea has been shown to have a low toxicity profile, making it a safe and effective herbicide for use in the field.
Eigenschaften
IUPAC Name |
1-(3,4-dichlorophenyl)-3-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14Cl2N4OS/c1-7(2)5-11-18-19-13(21-11)17-12(20)16-8-3-4-9(14)10(15)6-8/h3-4,6-7H,5H2,1-2H3,(H2,16,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILEASBRWWRQWFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NN=C(S1)NC(=O)NC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14Cl2N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(4-chlorophenyl)sulfonyl]-N-(4-methylphenyl)acetamide](/img/structure/B5749158.png)





![1-{4-amino-2-[(3-chloro-4-fluorophenyl)amino]-1,3-thiazol-5-yl}ethanone](/img/structure/B5749211.png)
![3-[(4-methylphenyl)amino]-1-(3-nitrophenyl)-1-propanone](/img/structure/B5749219.png)

![N'-[1-(2,5-dimethyl-3-furyl)ethylidene]nicotinohydrazide](/img/structure/B5749250.png)
![1-(2,3-dimethylphenyl)-4-[(4-methoxyphenyl)acetyl]piperazine](/img/structure/B5749253.png)


![4-chloro-N-ethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5749272.png)